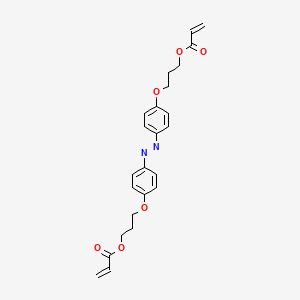
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate: is a complex organic compound known for its unique structure and versatile applications. This compound features a diazene group linked to phenylene units, which are further connected to acrylate groups via ether linkages. Its distinct molecular architecture makes it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate typically involves multi-step organic reactions. One common method includes the reaction of diazene-1,2-diylbis(4,1-phenylene) with 3-chloropropane-1,2-diol in the presence of a base to form the intermediate compound. This intermediate is then reacted with acryloyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The use of catalysts and solvents can optimize the reaction efficiency and yield. Purification processes such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the diazene group, converting it into amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under appropriate conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenylene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a monomer in the synthesis of advanced polymers with specific mechanical and thermal properties. Its ability to undergo polymerization makes it valuable in materials science.
Biology: In biological research, the compound’s derivatives are studied for their potential as bioactive molecules, including antimicrobial and anticancer agents.
Medicine: The compound’s unique structure allows for the development of drug delivery systems and medical adhesives
Industry: Industrially, the compound is utilized in the production of coatings, adhesives, and sealants. Its reactivity with various substrates enhances the performance of these products.
Mecanismo De Acción
The mechanism by which ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate exerts its effects is primarily through its reactive acrylate groups. These groups can form covalent bonds with nucleophiles, leading to cross-linking and polymerization. The diazene group can participate in redox reactions, influencing the compound’s reactivity and stability. Molecular targets include enzymes and cellular components that interact with the acrylate and diazene functionalities.
Comparación Con Compuestos Similares
Bisphenol A diglycidyl ether diacrylate: Similar in having acrylate groups but differs in the core structure.
Ethylene glycol dimethacrylate: Shares the acrylate functionality but has a simpler backbone.
Diethylene glycol diacrylate: Another acrylate compound with a different linker unit.
Uniqueness: ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate stands out due to its diazene and phenylene units, which impart unique redox properties and structural rigidity. These features make it particularly suitable for applications requiring high-performance materials and specific reactivity profiles.
Propiedades
Fórmula molecular |
C24H26N2O6 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
3-[4-[[4-(3-prop-2-enoyloxypropoxy)phenyl]diazenyl]phenoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C24H26N2O6/c1-3-23(27)31-17-5-15-29-21-11-7-19(8-12-21)25-26-20-9-13-22(14-10-20)30-16-6-18-32-24(28)4-2/h3-4,7-14H,1-2,5-6,15-18H2 |
Clave InChI |
QIOKQRHPOAJQPE-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)
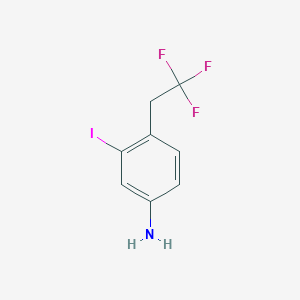
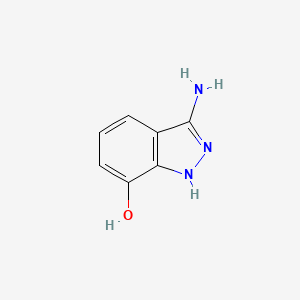
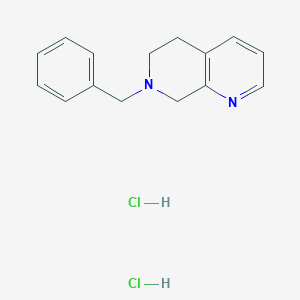
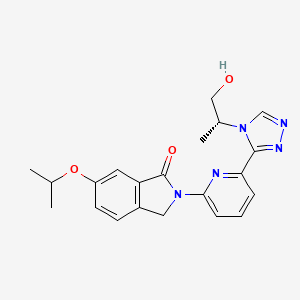
![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)

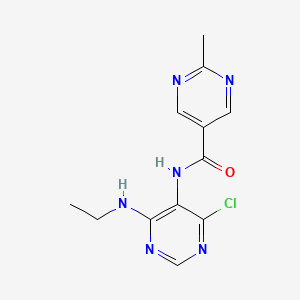

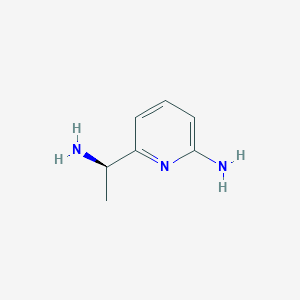
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
